2,6-Diaminobenzonitrile
Description
Properties
CAS No. |
49635-80-5 |
|---|---|
Molecular Formula |
C7H7N3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2,6-diaminobenzonitrile |
InChI |
InChI=1S/C7H7N3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,9-10H2 |
InChI Key |
BLIPJNHFQUBALY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)N)C#N)N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3,4-Diaminobenzonitrile
- Structure and Reactivity: 3,4-Diaminobenzonitrile (CAS 17626-40-3) differs in the placement of amino groups (3- and 4-positions), altering electronic distribution.
- Applications: While 2,6-diaminobenzonitrile is tailored for antiallergy agents, 3,4-diaminobenzonitrile is less documented in pharmacological contexts but may serve as a precursor for dyes or coordination polymers due to its planar structure.
Halogenated Derivatives: 2,6-Bis(Bromo-methyl)Pyridine
- Synthesis and Properties: Unlike this compound, this pyridine-based derivative incorporates bromomethyl groups. Its geometry and vibrational modes have been analyzed via DFT/B3LYP methods, revealing distinct IR spectral features (e.g., C-Br stretching at ~550 cm⁻¹) and a non-planar structure due to steric bulk .
- Utility: Bromine substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in materials science, whereas this compound’s amino groups favor nucleophilic substitutions or hydrogen-bonding interactions in drug design.
Benzimidazole Derivatives
- Structural Contrast: Benzimidazoles (e.g., 5-aminobenzimidazole) share a fused bicyclic aromatic system but lack the cyano group. They are synthesized from 1,5-difluoro-2,4-dinitrobenzene (DFDNB) via multistep parallel reactions .
- Pharmacological Relevance: Benzimidazoles exhibit broad bioactivity (antiviral, anticancer) due to their ability to mimic purine bases, whereas this compound’s applications are narrower and hinge on its cyano-amino motif .
Comparative Data Table
Research Findings and Limitations
- Reactivity: this compound’s amino groups facilitate regioselective electrophilic substitutions, but steric hindrance between the 2-NH₂ and 6-NH₂ groups can limit reaction efficiency compared to less hindered isomers .
- Spectroscopic Analysis: Unlike halogenated derivatives (e.g., 2,6-Bis(Bromo-methyl)Pyridine), vibrational modes of this compound remain understudied; DFT studies are recommended to predict IR/NMR spectra .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-diaminobenzonitrile, and how can purity be validated?
- Methodological Answer : Synthesis typically involves introducing amino groups into benzonitrile derivatives via catalytic hydrogenation or nucleophilic substitution. For example, nitro precursors can be reduced using palladium catalysts under hydrogen atmospheres . Purity validation should include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight, and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity (e.g., distinguishing NH₂ and CN groups) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct experiments in fume hoods to avoid inhalation risks .
- First Aid : For accidental exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .
- Waste Disposal : Neutralize residues chemically (e.g., acid hydrolysis) before disposal via licensed waste management services .
Q. How can researchers characterize the stability of this compound under varying experimental conditions?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Accelerated stability studies (e.g., exposure to light, humidity, or elevated temperatures) paired with Fourier-transform infrared spectroscopy (FTIR) can detect structural changes. Refer to PubChem data for baseline molecular properties .
Advanced Research Questions
Q. How can electrochemical methods and density functional theory (DFT) elucidate this compound’s corrosion inhibition mechanisms?
- Methodological Answer :
- Experimental : Use electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to measure corrosion rates on metal substrates in acidic/alkaline media .
- Theoretical : Apply DFT calculations (e.g., using Gaussian software) to model adsorption energies and electron density distribution at metal surfaces, as demonstrated for related benzonitrile derivatives .
Q. What strategies resolve contradictions in experimental data, such as inconsistent inhibition efficiencies?
- Methodological Answer :
- Reproducibility Checks : Standardize parameters (temperature, concentration, substrate pretreatment).
- Multivariate Analysis : Use factorial design to isolate variables (e.g., pH, inhibitor concentration).
- Cross-Validation : Compare results with complementary techniques (e.g., weight loss tests vs. EIS) .
Q. How can solvent and catalyst selection optimize the synthesis of this compound derivatives?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for nitro-group reduction efficiency.
- Catalyst Optimization : Compare Pd/C, Raney nickel, or enzyme-catalyzed systems for yield and selectivity. Monitor reaction progress via thin-layer chromatography (TLC) .
Q. What comparative approaches assess the bioactivity or environmental impact of this compound analogs?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., halogenated or hydroxylated derivatives) and test toxicity via in vitro assays (e.g., microbial viability tests).
- Ecotoxicity Profiling : Use Daphnia magna or algae growth inhibition assays, referencing EPA DSSTox guidelines for ecological risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
